4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol
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Overview
Description
HFBA-phenol , is a chemical compound with the following structure:
Structure: C6H4F7NO
It consists of a phenolic ring (phenol) substituted with a heptafluorobutyl group. The heptafluorobutyl moiety imparts unique properties to this compound, making it interesting for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for HFBA-phenol. One common method involves the reaction of 4-aminophenol with 2,2,3,3,4,4,4-heptafluorobutyl acrylate. The reaction proceeds via nucleophilic substitution, resulting in the desired product.
Reaction Conditions:Reagents: 4-aminophenol, 2,2,3,3,4,4,4-heptafluorobutyl acrylate
Solvent: Organic solvent (e.g., dichloromethane, toluene)
Temperature: Typically room temperature or slightly elevated
Catalyst: None required
Industrial Production: Industrial-scale production of HFBA-phenol involves optimizing the reaction conditions for yield and purity. Manufacturers may employ continuous flow processes or batch reactions.
Chemical Reactions Analysis
Reactivity: HFBA-phenol can undergo various chemical reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Substitution: The heptafluorobutyl group can be substituted with other functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)
Substitution: Alkylating agents (e.g., alkyl halides)
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas)
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Quinone derivatives
- Substitution: Various substituted HFBA-phenol derivatives
Scientific Research Applications
HFBA-phenol finds applications in:
Analytical Chemistry: As a derivatization reagent for gas chromatography-mass spectrometry (GC-MS)
Materials Science: Surface modification and functionalization
Biomedical Research: Studying protein-ligand interactions
Mechanism of Action
The exact mechanism of action for HFBA-phenol’s effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
HFBA-phenol stands out due to its heptafluorobutyl group. Similar compounds include:
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated monomer.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: A sulfonate derivative.
Remember that HFBA-phenol’s unique properties make it valuable in diverse fields
Properties
CAS No. |
1365808-45-2 |
---|---|
Molecular Formula |
C10H8F7NO |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,4-heptafluorobutylamino)phenol |
InChI |
InChI=1S/C10H8F7NO/c11-8(12,9(13,14)10(15,16)17)5-18-6-1-3-7(19)4-2-6/h1-4,18-19H,5H2 |
InChI Key |
ICUGIEPKOQNINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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